molecular formula C11H10ClN3O2 B12219015 Methyl 1-benzyl-5-chloro-triazole-4-carboxylate CAS No. 90997-14-1

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate

Cat. No.: B12219015
CAS No.: 90997-14-1
M. Wt: 251.67 g/mol
InChI Key: HIOCTRANYNIBAN-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl ester group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-5-chloro-triazole-4-carboxylate typically involves the reaction of 1-benzyl-5-chloro-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of 1-benzyl-5-substituted triazole-4-carboxylate derivatives.

    Reduction: Formation of 1-benzyl-5-chloro-triazole-4-methanol.

    Oxidation: Formation of 1-benzyl-5-chloro-triazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-5-chloro-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites of enzymes, leading to inhibition of their activity. The benzyl and chlorine substituents can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-benzyl-1H-pyrazole-4-carboxylic acid
  • 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 2-benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom allows for further functionalization through substitution reactions, while the methyl ester group provides a site for hydrolysis or reduction. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Biological Activity

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is a compound that belongs to the triazole family, known for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H10_{10}ClN3_{3}O2_{2} and a molecular weight of approximately 237.64 g/mol. The compound features a five-membered ring structure with three nitrogen atoms and functional groups that enhance its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound against specific pathogens can be summarized in the following table:

Pathogen MIC (µg/ml)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa125
Acinetobacter baumannii250

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is notable for its role in various infections.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer activity . It appears to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to programmed cell death.

The proposed mechanism involves the compound's interaction with molecular targets that are critical for cell survival:

  • Inhibition of Protein Synthesis : In antimicrobial applications, it disrupts essential protein synthesis in bacteria and fungi, leading to cell death.
  • Induction of Apoptosis : In cancer research, it activates apoptotic pathways involving caspases and other apoptotic proteins, promoting programmed cell death.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of triazoles, including this compound, showed strong activity against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli. The compound's ability to inhibit protein synthesis was confirmed through various assays .
  • Anticancer Research : Another study investigated the effects of this compound on cancer cell lines, revealing that it significantly reduced cell viability at concentrations correlating with its MIC values for bacterial strains. The study highlighted its potential as a lead compound for developing new anticancer agents .

Properties

CAS No.

90997-14-1

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 1-benzyl-5-chlorotriazole-4-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

HIOCTRANYNIBAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)Cl

Origin of Product

United States

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